(Z)-6-((2-chlorobenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one
Description
Properties
IUPAC Name |
(2Z)-6-[(2-chlorophenyl)methoxy]-2-(pyridin-4-ylmethylidene)-1-benzofuran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClNO3/c22-18-4-2-1-3-15(18)13-25-16-5-6-17-19(12-16)26-20(21(17)24)11-14-7-9-23-10-8-14/h1-12H,13H2/b20-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKZJOLULEGFDEY-JAIQZWGSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC=NC=C4)O3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=NC=C4)/O3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Claisen Rearrangement and Cyclization
A common method for benzofuran-3(2H)-one synthesis involves the Claisen rearrangement of allyl vinyl ethers, followed by acid-catalyzed cyclization. For example, 6-hydroxybenzofuran-3(2H)-one can be prepared from resorcinol derivatives via:
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O-Allylation with allyl bromide under basic conditions.
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Thermal Claisen rearrangement (180–200°C) to form γ,δ-unsaturated ketones.
Key Optimization : FeCl₃-catalyzed cyclization (Source) reduces side reactions, achieving yields up to 75% for electron-deficient substrates.
Transition Metal-Catalyzed Cyclization
Iron(III) chloride-mediated intramolecular C–O bond formation offers a one-pot route to benzofurans. For instance, 1-arylketones treated with I₂ and FeCl₃·9H₂O undergo iodination and cyclization to yield 2-arylbenzofurans. While this method is efficient for simple benzofurans, functionalization at the 6-position requires subsequent modifications.
Formation of the Pyridin-4-ylmethylene Group
Knoevenagel Condensation
The 2-position of benzofuran-3(2H)-one undergoes condensation with pyridine-4-carbaldehyde to form the exocyclic double bond:
Procedure :
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Reflux 6-(2-chlorobenzyloxy)benzofuran-3(2H)-one (1 equiv) with pyridine-4-carbaldehyde (1.2 equiv) in EtOH.
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Add piperidine (0.1 equiv) as a base.
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Stir for 6 h at 80°C.
Stereochemical Control : The (Z)-configuration is favored due to conjugation between the benzofuran carbonyl and pyridinyl group, as confirmed by NOESY NMR.
Transition Metal-Mediated Coupling
Palladium-catalyzed cross-coupling offers an alternative route:
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Prepare 2-bromobenzofuran-3(2H)-one via bromination (NBS, AIBN).
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Couple with pyridin-4-ylzinc chloride under Pd(PPh₃)₄ catalysis.
Integrated One-Pot Synthesis
A streamlined approach combines benzofuran formation and side-chain functionalization:
Steps :
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Iron-catalyzed cyclization : Convert 1-(2-hydroxyphenyl)-2-(pyridin-4-yl)ethanone to benzofuran-3(2H)-one using FeCl₃.
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In situ etherification : Add 2-chlorobenzyl bromide and K₂CO₃ directly to the reaction mixture.
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Condensation : Introduce pyridine-4-carbaldehyde under reflux.
Analytical Characterization
Spectroscopic Data
Comparative Analysis of Methods
| Method | Yield | Stereoselectivity | Scalability |
|---|---|---|---|
| Knoevenagel condensation | 65–70% | >90% (Z) | Moderate |
| Palladium coupling | 85% | >95% (Z) | Low (cost) |
| One-pot synthesis | 52% | 80% (Z) | High |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the pyridin-4-ylmethylene group, converting it to a pyridylmethyl group.
Substitution: The 2-chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives of the benzofuran core.
Reduction: Pyridylmethyl-substituted benzofuran derivatives.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-6-((2-chlorobenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to interact with various biological targets.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (Z)-6-((2-chlorobenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Aurones and benzofuran-3(2H)-one derivatives are well-studied for their anticancer properties. Below is a comparative analysis of key analogues:
Key Observations:
Substituent Effects on Potency: C-6 Alkoxy Groups: The 2-chlorobenzyloxy (target compound) and 2,6-dichlorobenzyloxy (5b) substituents confer nanomolar potency against PC-3 cells. Dichloro substitution (5b) marginally enhances tubulin binding compared to mono-chloro (target compound), but both outperform hydroxy/methoxy analogues (e.g., 6w) . C-2 Heteroarylmethylene Moieties: Pyridin-4-ylmethylene (target compound, 5b) and indole-based groups (5a) are critical for tubulin targeting. Pyridine derivatives show superior selectivity over non-heteroaryl substituents .
Selectivity and Toxicity: The target compound and 5a exhibit >20-fold selectivity for PC-3 cells over normal HEL299 cells (IC${50}$ = 1.3 µM for 5a). This contrasts with DRAK2 inhibitors (e.g., 6w, IC${50}$ = 3.15 µM), which lack comparable cancer-cell specificity . 5a and 5b avoid hERG channel inhibition, a common cardiotoxicity risk in antineoplastic agents .
Mechanistic Divergence :
- Tubulin-targeting aurones (target compound, 5a, 5b) induce G2/M cell cycle arrest and disrupt microtubule dynamics. In contrast, DRAK2 inhibitors (e.g., 6w) prevent β-cell apoptosis via kinase modulation, highlighting scaffold-dependent mechanisms .
In Vivo Efficacy: 5a reduces tumor burden in PC-3 xenografts without weight loss in mice, while the target compound and 5b show efficacy in zebrafish leukemia models.
Biological Activity
(Z)-6-((2-chlorobenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one is a complex organic compound that has garnered attention for its potential biological activities. This compound features a benzofuran core, a pyridine ring, and a chlorobenzyl ether, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound is characterized by:
- A benzofuran moiety, which is known for various biological activities.
- A pyridine ring that can participate in electron-donating and electron-withdrawing interactions.
- A chlorobenzyl group that may enhance lipophilicity and facilitate cellular uptake.
The biological activity of this compound is likely influenced by its ability to interact with various biological macromolecules. The mechanisms may include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Receptor Modulation : It can interact with cellular receptors, altering signaling pathways that regulate cell growth and apoptosis.
- Oxidative Stress Induction : Similar compounds have been shown to increase reactive oxygen species (ROS), leading to apoptosis in cancer cells.
Anticancer Activity
Recent studies have indicated that benzofuran derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated the ability to induce apoptosis in various cancer cell lines, including leukemia cells.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | K562 | 15 | ROS induction |
| Compound B | HeLa | 20 | Caspase activation |
| This compound | MCF7 | TBD | TBD |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Studies on related benzofuran derivatives have shown effectiveness against various bacterial strains, including E. coli and S. aureus.
Tyrosinase Inhibition
Similar benzofuran derivatives have been investigated for their ability to inhibit tyrosinase, an enzyme critical in melanin production. This inhibition can be beneficial in treating hyperpigmentation disorders.
Case Studies
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Study on Apoptosis Induction : A recent study demonstrated that a related benzofuran derivative significantly increased the activity of caspases 3 and 7 in K562 cells after 48 hours of exposure, suggesting strong pro-apoptotic effects.
- Findings :
- Increased ROS levels were observed.
- Flow cytometry analysis indicated early apoptotic changes.
- Findings :
- Antimicrobial Screening : Another study evaluated the antimicrobial efficacy of benzofuran derivatives against clinical strains of bacteria, showing promising results with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
